N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridazine ring, a carboxamide group, and a methoxyphenyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine derivative in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting activities such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers study these activities to understand the compound’s potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a scaffold for designing new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide depends on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)pentanamide: This compound shares the methoxyphenyl group but has a different core structure, leading to different biological activities and applications.
Tris(4-methoxyphenyl)amine: Another compound with a methoxyphenyl group, used in materials science for its redox properties.
Uniqueness
N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring and a carboxamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-9-4-2-8(3-5-9)13-12(17)10-6-7-11(16)15-14-10/h2-5H,6-7H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMJTAVRXURFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NNC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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